molecular formula C7H13Cl2N3 B1379521 4-Pyrrolidin-3-YL-1H-imidazole dihydrochloride CAS No. 173590-30-2

4-Pyrrolidin-3-YL-1H-imidazole dihydrochloride

Cat. No. B1379521
M. Wt: 210.1 g/mol
InChI Key: CBLAJQFSHNKFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Pyrrolidin-3-YL-1H-imidazole dihydrochloride” is a chemical compound with the molecular formula C7H11N3.2ClH. It has a molecular weight of 210.11 . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “4-Pyrrolidin-3-YL-1H-imidazole dihydrochloride” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

“4-Pyrrolidin-3-YL-1H-imidazole dihydrochloride” is a solid at room temperature . It has a molecular weight of 210.11 .

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Compounds with tri- and tetra-substituted imidazole scaffolds, similar to "4-Pyrrolidin-3-YL-1H-imidazole dihydrochloride," have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release. These compounds are recognized for their potential in treating inflammatory conditions by inhibiting kinase activity, showcasing the importance of the imidazole scaffold in developing new pharmacotherapies (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).

Synthesis and Transformation of Phosphorylated Derivatives

Research has systematized methods for synthesizing 4-phosphorylated imidazole derivatives, highlighting their chemical and biological properties. These derivatives exhibit a range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative effects, demonstrating the versatility of the imidazole scaffold in medicinal chemistry and its potential for the development of new therapeutic agents (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).

Optical Sensors and Biological Significance

The imidazole scaffold is integral to the development of optical sensors, owing to its ability to form coordination and hydrogen bonds, making it suitable for sensing applications. Additionally, pyrimidine derivatives, which share a structural relation with imidazole derivatives, have shown a wide range of biological and medicinal applications, underscoring the significance of heterocyclic compounds in both sensing technologies and therapeutic developments (Jindal, G., & Kaur, N., 2021).

Antibacterial Agents and Drug Resistance

Imidazopyridine-based derivatives, akin to "4-Pyrrolidin-3-YL-1H-imidazole dihydrochloride," have been explored as potential inhibitors against multi-drug-resistant bacterial infections. These compounds demonstrate diverse pharmacological activities, highlighting the critical role of fused heterocycles in combating bacterial resistance and the ongoing need for novel antibacterial agents with minimal side effects (Sanapalli, B. K. R., Ashames, A., Sigalapalli, D. K., Shaik, A., Bhandare, R., & Yele, V., 2022).

properties

IUPAC Name

5-pyrrolidin-3-yl-1H-imidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-2-8-3-6(1)7-4-9-5-10-7;;/h4-6,8H,1-3H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLAJQFSHNKFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CN=CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrrolidin-3-YL-1H-imidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pyrrolidin-3-YL-1H-imidazole dihydrochloride
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4-Pyrrolidin-3-YL-1H-imidazole dihydrochloride
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4-Pyrrolidin-3-YL-1H-imidazole dihydrochloride
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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